
(R)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group, an indole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a protected amino acid derivative, such as N-Benzyloxycarbonyl-L-alanine, which undergoes coupling with an indole derivative under peptide coupling conditions. The reaction conditions often involve the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form indole-3-carboxylic acid derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed via hydrogenation to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, free amine derivatives, and various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions, enzyme mechanisms, and cellular signaling pathways. Its ability to interact with biological macromolecules makes it a valuable tool for probing the structure and function of proteins.
Medicine
In medicinal chemistry, ®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-alanine: A precursor used in the synthesis of ®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid.
Indole-3-carboxylic acid: A derivative formed through the oxidation of the indole ring.
N-Benzyloxycarbonyl-L-tryptophan: A similar compound with a tryptophan moiety instead of alanine.
Uniqueness
®-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group, an indole ring, and a propanoic acid moiety
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19+/m0/s1 |
InChI Key |
OEANOUHCLXZBNG-IFXJQAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


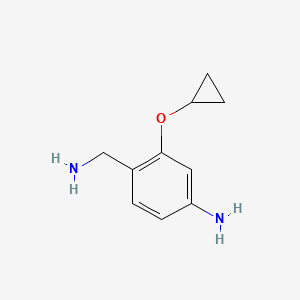
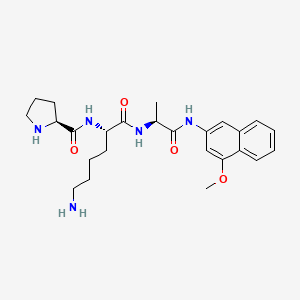
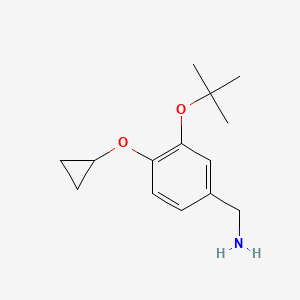

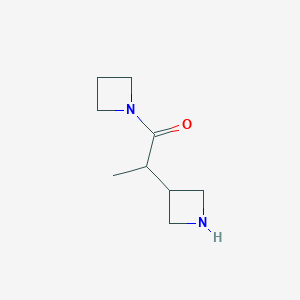
![N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide](/img/structure/B14811827.png)
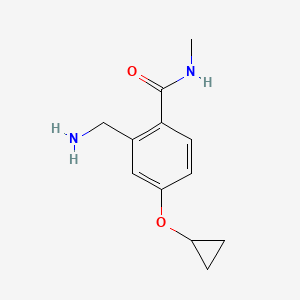
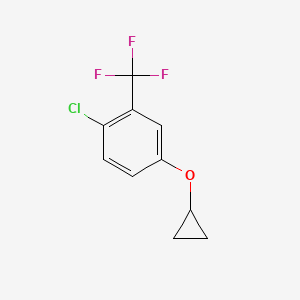
![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)
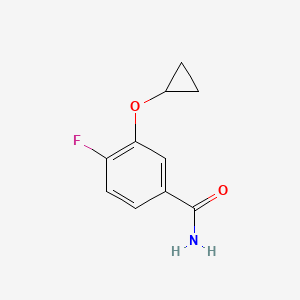

![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
